molecular formula C8H14N2O2 B8672233 4-Cyclopropylmorpholine-3-carboxamide

4-Cyclopropylmorpholine-3-carboxamide

Cat. No.: B8672233
M. Wt: 170.21 g/mol
InChI Key: IQKVNIHLSNSJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylmorpholine-3-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a cyclopropyl group at the 4-position and a carboxamide moiety at the 3-position. The cyclopropyl group, a strained three-membered hydrocarbon ring, may enhance metabolic stability by resisting oxidative degradation . The carboxamide group (-CONH₂) provides hydrogen-bonding capabilities, which could influence bioavailability and target-binding interactions.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-cyclopropylmorpholine-3-carboxamide

InChI

InChI=1S/C8H14N2O2/c9-8(11)7-5-12-4-3-10(7)6-1-2-6/h6-7H,1-5H2,(H2,9,11)

InChI Key

IQKVNIHLSNSJJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCOCC2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology or functional group similarity with 4-Cyclopropylmorpholine-3-carboxamide:

Compound Name Core Structure Key Functional Groups Biological/Pharmaceutical Role Reference
This compound Morpholine Cyclopropyl, Carboxamide Hypothesized enzyme inhibitor N/A
1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (MM0018.05) Quinoline Cyclopropyl, Carboxylic Acid, Piperazine Pharmaceutical impurity (Desfluoro compound)
7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (MM0018.04) Quinoline Cyclopropyl, Carboxylic Acid, Ethylenediamine Pharmaceutical impurity (Ethylenediamine adduct)
3,3-Dimethyl-1-triazenoimidazole-4-carboxamide Imidazole Triazeno, Carboxamide Alkylating agent (e.g., Dacarbazine analog)

Key Differences and Implications

Core Heterocycle: The morpholine ring in this compound is saturated, enhancing conformational rigidity compared to the aromatic quinoline or imidazole cores in the analogs. This may reduce metabolic oxidation and improve stability .

Functional Groups: The carboxamide group in the target compound and 3,3-dimethyl-1-triazenoimidazole-4-carboxamide supports hydrogen bonding, critical for target recognition. The triazeno group in 3,3-dimethyl-1-triazenoimidazole-4-carboxamide is a known alkylating moiety, enabling DNA crosslinking (e.g., dacarbazine’s antitumor activity). The absence of this group in this compound suggests a non-alkylating mechanism, possibly enzyme inhibition .

However, in quinoline analogs, this group is adjacent to a ketone, which may increase electrophilicity and reactivity . The piperazine and ethylenediamine substituents in MM0018.04/05 introduce basic nitrogen atoms, improving water solubility but also increasing the risk of off-target interactions with cationic transporters .

Pharmacological and Physicochemical Properties (Hypothetical)

Property This compound Quinoline Analogs (MM0018.04/05) Triazenoimidazole Carboxamide
Molecular Weight ~210 g/mol ~350–400 g/mol ~180 g/mol
Solubility (Water) Moderate (due to morpholine) Low (aromatic quinoline core) Moderate (imidazole polarity)
Metabolic Stability High (saturated ring) Moderate (aromatic oxidation) Low (triazeno degradation)
Therapeutic Use Enzyme inhibition (hypothesized) Impurities in fluoroquinolone APIs Alkylating chemotherapy

Research Findings and Contradictions

  • Triazenoimidazole Carboxamides (e.g., dacarbazine) are clinically used for melanoma but suffer from toxicity due to nonspecific alkylation. The absence of a triazeno group in this compound may mitigate such risks, though its efficacy in oncology remains unproven .
  • Quinoline Impurities: The structural dissimilarity between this compound and quinoline-based impurities (MM0018.04/05) underscores divergent synthetic pathways and purity profiles. This highlights the importance of analytical methods to distinguish such compounds in pharmaceutical manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.